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molecular formula C11H11NO B8764732 5-(Furan-3-yl)-2-methylaniline

5-(Furan-3-yl)-2-methylaniline

Cat. No. B8764732
M. Wt: 173.21 g/mol
InChI Key: XQUISIHGFDZECY-UHFFFAOYSA-N
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Patent
US08415479B2

Procedure details

Using the same method as in Example 5-(i), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan was reacted with the 5-bromo-2-methylaniline to give 5-(furan-3-yl)-2-methylaniline (yield: 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:13]=[CH:12][O:11][CH:10]=2)O1.Br[C:16]1[CH:17]=[CH:18][C:19]([CH3:23])=[C:20]([CH:22]=1)[NH2:21]>>[O:11]1[CH:12]=[CH:13][C:9]([C:16]2[CH:17]=[CH:18][C:19]([CH3:23])=[C:20]([CH:22]=2)[NH2:21])=[CH:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=COC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C=1C=CC(=C(N)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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